1-Allyl-4-(trifluoromethyl)benzene
Overview
Description
1-Allyl-4-(trifluoromethyl)benzene is an organic compound with the chemical formula C10H9F3. It is also known as 4-(trifluoromethyl)allylbenzene or 4-allylbenzotrifluoride. This compound is characterized by the presence of an allyl group (C3H5) and a trifluoromethyl group (CF3) attached to a benzene ring. It is a colorless liquid or solid that is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .
Mechanism of Action
Target of Action
1-Allyl-4-(trifluoromethyl)benzene is a semisynthetic derivative of estragole . It’s known to be used as an insecticide and attractant , suggesting that it may interact with specific receptors or enzymes in insects.
Mode of Action
It’s known to be a reactant for the stereoselective preparation of alkenyl nitriles via fecl2-catalyzed oxidation and regioselective intermolecular allylic c-h alkylation with bis-sulfoxide/pd(oac)2 catalyst .
Biochemical Pathways
Its use in the synthesis of alkenyl nitriles suggests that it may play a role in the formation of carbon-carbon bonds .
Result of Action
It’s known to be effective against some fungal species and is used as an insecticide and attractant .
Action Environment
As a reactant in chemical reactions, factors such as temperature, ph, and the presence of catalysts would likely influence its reactivity .
Preparation Methods
1-Allyl-4-(trifluoromethyl)benzene can be synthesized through an alkylation reaction. The specific preparation method involves reacting 1-allylbenzene with trifluoromethane under the catalysis of a base to obtain the desired product[2][2]. This method is commonly used in both laboratory and industrial settings due to its efficiency and simplicity.
Chemical Reactions Analysis
1-Allyl-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form alkenyl nitriles via FeCl2-catalyzed oxidation.
Substitution: It can undergo regioselective intermolecular allylic C-H alkylation with bis-sulfoxide/Pd(OAc)2 catalyst.
Common reagents and conditions used in these reactions include iron(II) chloride (FeCl2) for oxidation and palladium acetate (Pd(OAc)2) for substitution. The major products formed from these reactions are alkenyl nitriles and alkylated derivatives .
Scientific Research Applications
1-Allyl-4-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-Allyl-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:
4-Bromo-α,α,α-trifluorotoluene: This compound has a bromine atom instead of an allyl group, making it more reactive in certain substitution reactions.
4-Chloro-α,α,α-trifluorotoluene: Similar to the bromo derivative, this compound has a chlorine atom, which affects its reactivity and applications.
1-Allyl-4-fluorobenzene: This compound has a fluorine atom instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of an allyl group and a trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-prop-2-enyl-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h2,4-7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVBWCOLYXWNMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463312 | |
Record name | 1-Allyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1813-97-4 | |
Record name | 1-Allyl-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1813-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Allyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Allyl-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-allyl-4-(trifluoromethyl)benzene interact with male Mediterranean fruit flies and what are the downstream effects?
A1: While the exact mechanism of interaction isn't fully elucidated in the provided research, this compound elicited strong antennal olfactory responses in male Mediterranean fruit flies (Ceratitis capitata) during electroantennography (EAG) tests []. This suggests the compound interacts with olfactory receptors on the flies' antennae, potentially mimicking naturally occurring attractants. This interaction could disrupt typical mating behaviors by interfering with the flies' ability to locate females, potentially offering a novel approach for pest control.
Q2: How does the structure of this compound compare to other attractive compounds identified in the study, and what does this suggest about structural features important for attraction?
A2: this compound shares structural similarities with other potent attractants identified in the study, such as estragole, 4-allyltoluene, and 2-allylphenol []. These compounds all possess an aromatic ring structure with an allyl group substituent, suggesting this structural motif is important for olfactory receptor binding and subsequent attraction in male C. capitata. Interestingly, this compound, which contains a trifluoromethyl group, elicited the strongest EAG response among all tested compounds, indicating the potential for enhanced activity with this specific substitution []. This finding highlights the importance of exploring variations in aromatic substituents for optimizing attractant potency in future research.
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